Cas no 1806008-07-0 (5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
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- Inchi: 1S/C7H4ClF2NO2/c8-3-1-11-4(2-12)5(6(3)13)7(9)10/h1-2,7H,(H,11,13)
- InChI Key: IPCZVMHSTGMJKC-UHFFFAOYSA-N
- SMILES: ClC1=CNC(C=O)=C(C(F)F)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 323
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053274-1g |
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde |
1806008-07-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Related Literature
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde: A Comprehensive Overview
The compound 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, identified by the CAS No. 1806008-07-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a chlorine atom at position 5, a difluoromethyl group at position 3, a hydroxyl group at position 4, and an aldehyde group at position 2. These substituents contribute to its distinctive chemical reactivity and functional properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The introduction of the difluoromethyl group enhances the molecule's stability and bioavailability, making it a promising candidate for drug development. Additionally, the presence of the aldehyde group allows for further functionalization, enabling the creation of derivatives with tailored properties.
The biological activity of 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression. Furthermore, this compound has shown promising results in modulating cellular signaling pathways, which could lead to novel therapeutic interventions for chronic diseases such as diabetes and neurodegenerative disorders.
In terms of environmental applications, 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has been investigated for its role in remediation processes. Its ability to bind and sequester heavy metals from contaminated water systems has garnered attention from environmental scientists. This property underscores its potential as a green chemistry solution for addressing pollution challenges.
The structural versatility of this compound also makes it an attractive candidate for materials science applications. Researchers have explored its use in the development of advanced materials, such as conductive polymers and sensors. The unique electronic properties imparted by the substituents on the pyridine ring enable these materials to exhibit enhanced performance in electronic devices.
In conclusion, 5-Chloro-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1806008-07-0) is a multifaceted compound with vast potential across diverse fields. Its synthesis, biological activity, environmental applications, and material science uses highlight its significance in contemporary research. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play a pivotal role in advancing scientific and technological frontiers.
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